N-[(Benzyloxy)carbonyl]-L-alanine

Catalog No.
S753485
CAS No.
1142-20-7
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(Benzyloxy)carbonyl]-L-alanine

CAS Number

1142-20-7

Product Name

N-[(Benzyloxy)carbonyl]-L-alanine

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

TYRGLVWXHJRKMT-QMMMGPOBSA-N

SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Synonyms

N-Carbobenzyloxy-L-alanine;1142-20-7;N-Cbz-L-alanine;Z-Ala-OH;Cbz-L-Alanine;Carbobenzyloxy-L-alanine;Z-L-Alanine;CBZ-ALA-OH;N-Benzyloxycarbonyl-L-alanine;Benzyloxycarbonyl-L-alanine;N-[(Benzyloxy)carbonyl]-L-alanine;N-carbobenzyloxyalanine;Cbz-alanine;Carbobenzoxy-L-alanine;N-Carbobenzoxy-L-alanine;TYRGLVWXHJRKMT-QMMMGPOBSA-N;MFCD00002640;L-Alanine,N-[(phenylmethoxy)carbonyl]-;N-BENZYLOXYCARBONYL-L-SERINE-BETALACTONE;(S)-2-(((Benzyloxy)carbonyl)amino)propanoicacid;(2S)-2-{[(benzyloxy)carbonyl]amino}propanoicacid;(S)-2-(BENZYLOXYCARBONYLAMINO)PROPANOICACID;BBL;N-Benzyloxycarbonylalanine;(Benzyloxycarbonyl)alanine

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Peptide Synthesis:

  • Protecting Group: The "benzyloxycarbonyl" (Z) group in N-[(Benzyloxy)carbonyl]-L-alanine acts as a protecting group for the amino group (NH2) of the L-alanine molecule. Protecting groups are crucial in peptide synthesis to prevent unwanted reactions and ensure the formation of the desired peptide sequence.
  • Controlled Chain Assembly: By selectively removing the Z group using specific reagents at different stages, scientists can control the stepwise addition of amino acids to build the desired peptide chain. This controlled approach allows for the synthesis of complex peptides with precise sequences.

Chemical Biology and Drug Discovery:

  • Peptide-Based Therapeutics: N-[(Benzyloxy)carbonyl]-L-alanine can be used as a building block for the synthesis of peptide-based drugs and probes. These molecules can be designed to target specific biological processes or interact with proteins involved in diseases, offering potential therapeutic applications.

Research in Protein Structure and Function:

  • Peptide Stapling: N-[(Benzyloxy)carbonyl]-L-alanine can be incorporated into peptides designed for protein stapling. This technique involves crosslinking two distant parts of a protein using a synthetic linker, providing insights into protein structure and function.

Organic Synthesis:

  • Chiral Starting Material: N-[(Benzyloxy)carbonyl]-L-alanine can serve as a chiral starting material for the synthesis of other chiral molecules. Chiral molecules have non-superimposable mirror images and are essential in various fields, including drug development and materials science.

Molecular Structure Analysis

Cbz-L-alanine has the following molecular structure:

-L-alanine chemical structure]

Key features of the structure include:

  • A central carbon chain with a carboxylic acid group (COOH) at one end and a methyl group (CH3) at the other. This is the core structure of the amino acid alanine.
  • An amino group (NH2) attached to the second carbon atom. In Cbz-L-alanine, this amino group is masked by the benzyloxycarbonyl (Cbz) protecting group.
  • The Cbz protecting group consists of a carbonyl group (C=O) linked to a benzyl group (C6H5CH2). The benzyl group is further linked to an oxygen atom which connects to a carbonyl group (another C=O). This entire group attaches itself to the amino group, protecting it from reactions.
  • The stereochemistry of the molecule is L-configuration, indicated by the "(S)" next to the second carbon atom. This refers to the spatial arrangement of the groups around this central carbon.

Chemical Reactions Analysis

Cbz-L-alanine is involved in several reactions relevant to scientific research, particularly in peptide synthesis:

  • Synthesis: Cbz-L-alanine can be synthesized from various methods, but a common approach involves reacting L-alanine with benzyl chloroformate.

Balanced chemical equation:

H2N-CH(CH3)-COOH + C6H5CH2OCOCl → C6H5CH2OCONH-CH(CH3)-COOH + HCl

  • Deprotection

    The Cbz protecting group can be removed under specific conditions to reveal the free amino group of the alanine residue. This is a crucial step in peptide synthesis to allow for peptide bond formation between the deprotected amino group and another amino acid. Common deprotection methods utilize strong acids or hydrogenolysis.

  • Peptide Bond Formation

    Cbz-L-alanine can be used as a building block in peptide synthesis. The Cbz group protects the N-terminus while the free carboxylic acid group reacts with the amino group of another amino acid to form a peptide bond. This process can be repeated to create longer peptide chains.


Physical And Chemical Properties Analysis

  • Molecular Formula: C11H13NO4
  • Molecular Weight: 223.23 g/mol
  • Melting Point: 135-137 °C
  • Solubility: Soluble in hot water, ethanol, methanol, and dimethylformamide
  • Appearance: White crystalline powder
  • Stability: Stable under dry conditions. Can hydrolyze in acidic or basic solutions.
  • Skin and eye irritant: Cbz-L-alanine may cause irritation upon contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Dust hazard: Inhalation of Cbz-L-alanine dust may be irritating to the respiratory system. Use a fume hood when working with the powder form.
  • Proper disposal: Follow recommended procedures for disposal of chemical waste in accordance with local regulations.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1142-20-7

Wikipedia

N-BENZYLOXYCARBONYL-L-SERINE-BETALACTONE

Dates

Modify: 2023-08-15

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